![molecular formula C9H9N3O2 B3354372 Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 588720-90-5](/img/structure/B3354372.png)
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate
Overview
Description
“Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazo- and pyrimidine-containing building blocks .
Molecular Structure Analysis
The molecular structure of “Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate” is based on the imidazo[1,2-a]pyridine scaffold, which is a nitrogen-containing fused bicyclic hetero-aromatic compound . This scaffold has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridine derivatives have been studied extensively. For instance, in the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner .
Scientific Research Applications
Antituberculosis Agents
Imidazopyrimidines, including Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anti-Cancer Drugs
Imidazopyrimidines have been evaluated for their potential as anti-cancer drugs . Their structural similarity to purine bases, such as adenine and guanine, makes them promising candidates for cancer treatment .
Optoelectronic Devices
Imidazopyrimidines have been used in the development of optoelectronic devices . Their unique electronic properties make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .
Sensors
Imidazopyrimidines have been used in the development of sensors . Their ability to interact with various analytes makes them useful in the creation of chemical and biological sensors .
Emitters for Confocal Microscopy and Imaging
Imidazopyrimidines have been used as emitters for confocal microscopy and imaging . Their fluorescent properties make them ideal for use in these applications .
GABA Receptor Agonists
Imidazopyrimidines have been evaluated as nonbenzodiazepine GABA receptor agonists . This makes them potential candidates for the treatment of neurological disorders .
p38 Mitogen Activated Protein Kinase Inhibitors
Imidazopyrimidines have been evaluated as p38 mitogen activated protein kinase inhibitors . This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis .
Antibacterial Agents
Imidazopyrimidines have been evaluated as antibacterial agents . Their structural similarity to purine bases makes them potential candidates for the treatment of bacterial infections .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . The mechanism of action of these compounds often involves interaction with specific targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to affect various biochemical pathways . For instance, some imidazo[1,2-a]pyridine derivatives have been reported to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anti-cancer activities . For instance, some compounds have shown clear signs of apoptosis, including nuclear condensation and fragmentation .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines are recognized as valuable scaffolds in drug discovery research . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research could focus on the development of new synthetic methods and biological activities of imidazo[1,2-a]pyridine derivatives .
properties
IUPAC Name |
ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-8-10-3-4-12(8)6-11-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRHHKBVBGKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
588720-90-5 | |
Record name | ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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